molecular formula C20H21N3OS B15106128 5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]-

5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]-

Cat. No.: B15106128
M. Wt: 351.5 g/mol
InChI Key: NEQDTZJVYQPGOX-UHFFFAOYSA-N
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Description

5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- is a complex organic compound with the molecular formula C20H21N3OS This compound is known for its unique structure, which includes a benzothiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- typically involves the reaction of benzothiazole derivatives with piperidine compounds. One common method includes the use of piperazine immobilized on nano-ZnO-sulfuric acid as a catalyst. This eco-friendly method allows for the efficient synthesis of benzothiazole derivatives with high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Techniques such as X-ray powder diffraction, thermogravimetric analysis, and Fourier transform infrared spectroscopy are employed to monitor and verify the quality of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolecarboxylic acids, while reduction could produce benzothiazolecarboxamides with different substituents.

Scientific Research Applications

5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-benzothiazole-5-carboxamide
  • 1H-tetrazol-5-amine derivatives

Uniqueness

5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- stands out due to its unique combination of a benzothiazole ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazole-5-carboxamide

InChI

InChI=1S/C20H21N3OS/c24-20(16-6-7-19-18(12-16)21-14-25-19)22-17-8-10-23(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,14,17H,8-11,13H2,(H,22,24)

InChI Key

NEQDTZJVYQPGOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)SC=N3)CC4=CC=CC=C4

Origin of Product

United States

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